1-N-Fmoc-2-methylpropane-1,2-diamine HCl molecular weight
1-N-Fmoc-2-methylpropane-1,2-diamine HCl molecular weight
An In-Depth Technical Guide to 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is a specialized chemical entity that serves as a versatile scaffold and linker in the synthesis of complex organic molecules, particularly peptides and other macromolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development.
The structure of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl incorporates two key functional components: the 2-methylpropane-1,2-diamine backbone and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The diamine scaffold offers two points of chemical modification, allowing for the construction of diverse molecular architectures.[1] The gem-dimethyl group on the diamine backbone introduces conformational rigidity, which can be advantageous in designing ligands with high binding affinity and specificity for their biological targets.[1]
The Fmoc group is a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS).[][3] Its use allows for the selective protection and deprotection of one of the amino groups on the diamine, enabling sequential chemical modifications in a controlled manner.[][5] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Physicochemical Properties
A summary of the key physicochemical properties of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl is presented in the table below. The molecular weight has been calculated based on its chemical formula.
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClN₂O₂ |
| Molecular Weight | 347.87 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Parent Diamine | 2-Methylpropane-1,2-diamine[6][7][8] |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc)[5] |
Synthesis and Purification
The synthesis of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl involves the selective protection of one of the amino groups of 2-methylpropane-1,2-diamine with an Fmoc reagent. A general, reliable protocol for this synthesis is detailed below.
Experimental Protocol: Synthesis of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
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Dissolution of Diamine : Dissolve 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. The choice of solvent is critical to ensure the solubility of both the starting material and the Fmoc reagent.
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Preparation of Fmoc Reagent : In a separate flask, dissolve 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (0.95 equivalents) in dioxane or acetone. Using slightly less than one equivalent of the Fmoc reagent helps to minimize the formation of the di-protected byproduct.
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Reaction : Cool the diamine solution to 0 °C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the diamine solution with vigorous stirring. Maintaining a low temperature helps to control the exothermicity of the reaction and improve selectivity.
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Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product and the consumption of the starting materials.
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Work-up and Extraction : Once the reaction is complete, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove any unreacted diamine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the mono-Fmoc protected diamine.
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Salt Formation : Dissolve the purified 1-N-Fmoc-2-methylpropane-1,2-diamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until precipitation is complete.
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Isolation : Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Caption: Synthetic workflow for 1-N-Fmoc-2-methylpropane-1,2-diamine HCl.
Applications in Research and Drug Development
The unique structural features of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl make it a valuable tool in several areas of drug discovery and chemical biology.
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Peptide Synthesis and Peptidomimetics : The primary application of this compound is in the synthesis of modified peptides and peptidomimetics.[9] The free amino group can be incorporated into a growing peptide chain, while the Fmoc-protected amine can be deprotected at a later stage for further modification, such as cyclization or branching.
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Linker Chemistry : In the development of antibody-drug conjugates (ADCs) and other targeted therapies, this molecule can serve as a linker to connect the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). The diamine provides two points of attachment, and the gem-dimethyl group can influence the stability and release characteristics of the payload.
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Combinatorial Chemistry and Library Synthesis : The differential protection of the two amino groups makes this compound an ideal building block for the synthesis of combinatorial libraries.[1] Large numbers of diverse compounds can be generated by reacting the free amine with a set of building blocks, followed by deprotection of the Fmoc group and reaction with a second set of building blocks.
Caption: Applications of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl.
Analytical Characterization
To ensure the identity, purity, and quality of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic signals of the Fmoc group, the aliphatic protons of the diamine backbone, and the gem-dimethyl group should be present in the expected chemical shift ranges and with the correct integrations.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this analysis.
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High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound. A reversed-phase column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area.
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Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the presence of key functional groups, such as the N-H stretches of the amine and the carbonyl stretch of the Fmoc carbamate.
Handling and Storage
1-N-Fmoc-2-methylpropane-1,2-diamine HCl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a valuable and versatile building block for researchers and scientists in drug discovery and development. Its unique combination of a conformationally constrained diamine scaffold and a selectively removable Fmoc protecting group provides a powerful tool for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and applications is essential for its effective use in the creation of next-generation therapeutics.
References
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ChemBK. 2-N-Fmoc-2-methylpropane-1,2-diamine HCl. [Link]
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Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Kale, S. S., & Le, H. T. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 588–603. [Link]
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Zheng, H., Saha, M., & Appella, D. H. (2018). Synthesis of Fmoc-Protected (S,S)-trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. Organic Letters, 20(23), 7637–7640. [Link]
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Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. [Link]
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PharmaCompass. 2-Methylpropane-1,2-diamine. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455–2504. [Link]
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Pícharová, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7597. [Link]
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